![molecular formula C20H20N4O B10991272 N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B10991272.png)
N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide
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Overview
Description
N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a synthetic organic compound that features a benzimidazole and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzimidazole Moiety: Starting with o-phenylenediamine, the benzimidazole ring is formed through a condensation reaction with formic acid or its derivatives.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The benzimidazole and indole moieties are then coupled using a carboxylation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or indole rings.
Reduction: Reduced forms of the compound, potentially affecting the carboxamide group.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Biological Activities
N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide exhibits several notable biological activities:
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes and receptors, which may play a role in various diseases, including cancer and cardiovascular disorders. Its interaction with molecular targets can lead to therapeutic effects, warranting further pharmacological studies.
Neuroprotective Effects
The compound has shown potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies have demonstrated that it can modulate inflammatory and oxidative stress pathways, thus providing protection against neuronal damage induced by toxic agents .
Antioxidant Activity
In vitro studies have highlighted the compound's ability to suppress oxidative stress, which is crucial in preventing cellular damage associated with various diseases. Its antioxidant properties make it a promising candidate for further research into treatments for conditions like Alzheimer's disease .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzimidazole ring
- Introduction of the indole structure through nucleophilic substitution reactions
Understanding the synthesis process is essential for optimizing yield and purity for potential industrial applications.
Case Studies and Research Findings
Case Study 1: Neuroprotective Properties
A study explored the neuroprotective effects of this compound on SH-SY5Y human neuroblastoma cells exposed to amyloid-beta (Aβ) toxicity. The results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer’s disease .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties, revealing its efficacy in inhibiting tumor growth in specific cancer cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-3-carboxamide
- N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide
Uniqueness
N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is unique due to the specific positioning of the carboxamide group and the presence of both benzimidazole and indole moieties, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C21H22N4O2 |
Molecular Weight | 362.43 g/mol |
LogD | 2.7718 |
Polar Surface Area | 60.188 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
These properties suggest that the compound may exhibit favorable interactions with biological targets due to its moderate lipophilicity and ability to form hydrogen bonds.
Anticancer Activity
Recent studies have demonstrated that derivatives of indole and benzimidazole compounds exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines.
Case Studies
- Inhibition of Cell Proliferation : A study reported that compounds similar to this compound showed IC50 values ranging from 0.2 to 3.0 µM against several human cancer cell lines, including MCF-7 and A549. The most potent derivatives demonstrated comparable efficacy to doxorubicin, a standard chemotherapy drug .
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to a significant reduction in tumor cell viability. Flow cytometry analysis indicated an apoptosis rate increase of approximately 39% in treated cells .
Neuroprotective Effects
Indole derivatives have been recognized for their neuroprotective properties, particularly against oxidative stress and neurodegenerative diseases.
Research Findings
- Oxidative Stress Protection : this compound has shown promise in protecting neuronal cells from hydrogen peroxide-induced damage, which is relevant in models of neurodegeneration .
- Mechanistic Insights : The compound appears to modulate inflammatory responses and enhance antioxidant defenses in neuronal cells, thereby contributing to its protective effects against neurotoxic agents .
Other Biological Activities
Beyond anticancer and neuroprotective effects, this compound may possess additional pharmacological activities worth exploring:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating a broader therapeutic utility.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism, further enhancing its anticancer profile.
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-13(2)24-11-16(15-6-4-5-7-18(15)24)20(25)22-14-8-9-19-17(10-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25) |
InChI Key |
PCNNMBVSGPISND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C |
Origin of Product |
United States |
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